molecular formula C26H25N3O2 B11415625 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one

Cat. No.: B11415625
M. Wt: 411.5 g/mol
InChI Key: OYFYDCXOCCIANZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” is a complex organic compound that belongs to the class of benzodiazoles and pyrrolidinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Ring: Starting with a suitable benzylamine and ortho-substituted nitrobenzene, the benzodiazole ring can be formed through a cyclization reaction.

    Pyrrolidinone Formation: The pyrrolidinone ring can be synthesized by reacting an appropriate ketone with an amine under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the benzodiazole and pyrrolidinone intermediates using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the nitro group (if present) or at the carbonyl group in the pyrrolidinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzodiazole or pyrrolidinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group may yield benzaldehyde, while reduction of the carbonyl group in the pyrrolidinone ring may yield a secondary alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds containing benzodiazole and pyrrolidinone moieties are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against various biological targets, including kinases and G-protein coupled receptors.

Medicine

Medicinally, such compounds are investigated for their potential therapeutic effects. They may possess anti-inflammatory, anti-cancer, or anti-microbial properties, making them candidates for drug development.

Industry

In the industrial sector, these compounds can be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” would depend on its specific biological target. Generally, such compounds may interact with proteins or enzymes, inhibiting their activity or modulating their function. This interaction can occur through binding to the active site or allosteric sites, leading to changes in the protein’s conformation and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-phenylpyrrolidin-2-one
  • 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one

Uniqueness

The presence of the ethoxy group in “4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one” may confer unique chemical and biological properties compared to its analogs. This functional group can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially leading to different pharmacokinetic and pharmacodynamic profiles.

Properties

Molecular Formula

C26H25N3O2

Molecular Weight

411.5 g/mol

IUPAC Name

4-(1-benzylbenzimidazol-2-yl)-1-(2-ethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C26H25N3O2/c1-2-31-24-15-9-8-14-23(24)28-18-20(16-25(28)30)26-27-21-12-6-7-13-22(21)29(26)17-19-10-4-3-5-11-19/h3-15,20H,2,16-18H2,1H3

InChI Key

OYFYDCXOCCIANZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.